molecular formula C18H19NO4 B191710 Norboldine CAS No. 5890-18-6

Norboldine

Cat. No. B191710
CAS RN: 5890-18-6
M. Wt: 313.3 g/mol
InChI Key: KYVJVURXKAZJRK-UHFFFAOYSA-N
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Scientific Research Applications

Norboldine has a wide range of scientific research applications:

Safety and Hazards

Norboldine should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Personal protective equipment should be used and adequate ventilation should be ensured .

Mechanism of Action

Norboldine exerts its effects through multiple mechanisms:

Biochemical Analysis

Biochemical Properties

Laurolitsine interacts with various enzymes and proteins to exert its effects. It stimulates glucose consumption and activates AMP-activated protein kinase (AMPK) without inducing lactic acid production or cytotoxicity in vitro .

Cellular Effects

Laurolitsine has potent antidiabetic effects with hypoglycemic activity in vivo. It improves insulin resistance, glucose tolerance, and lipid metabolism . It also protects liver, renal, and pancreatic functions, and promotes weight loss in db/db mice .

Molecular Mechanism

The molecular mechanism of Laurolitsine involves the regulation of mitochondrial oxidative phosphorylation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that Laurolitsine exhibits long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Laurolitsine vary with different dosages in animal models. It has been observed that Laurolitsine exhibits potent antidiabetic effects with hypoglycemic activity in vivo .

Metabolic Pathways

Laurolitsine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that Laurolitsine interacts with various transporters or binding proteins .

Subcellular Localization

It is known that Laurolitsine may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norboldine can be synthesized through various chemical routes. One common method involves the extraction from the leaves of Peumus boldus Molina. The compound is isolated using chromatographic techniques and its structure is elucidated via spectral methods such as 1D- and 2D-NMR, UV, IR, and HRFABMS .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Peumus boldus are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Norboldine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Norboldine is compared with other similar alkaloids such as:

Uniqueness: Its ability to interact with multiple molecular targets and pathways makes it a versatile compound in scientific research and pharmaceutical development .

properties

IUPAC Name

1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-15-8-11-10(7-13(15)20)5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJVURXKAZJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C(=C(C=C4CCN3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5890-18-6
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name Laurolitsine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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